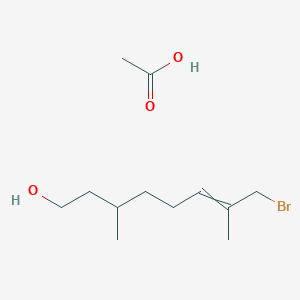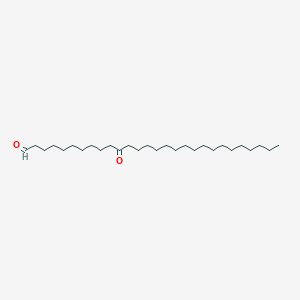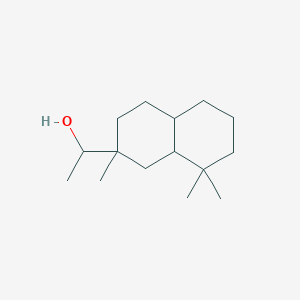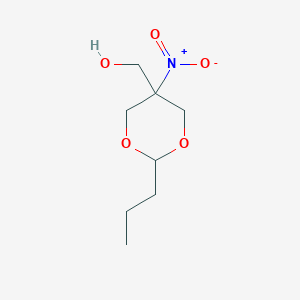![molecular formula C17H14ClNO6 B14361084 Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate CAS No. 92270-84-3](/img/structure/B14361084.png)
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of a chloro group, a nitrobenzoyl group, and an ethyl ester group attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.
Esterification: The final step involves the esterification of the phenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions.
Comparison with Similar Compounds
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate can be compared with other similar compounds such as:
Ethyl 4-nitrobenzoylacetate: Similar structure but lacks the chloro group.
Ethyl (3-chlorobenzoyl)acetate: Similar structure but lacks the nitro group.
Ethyl 4-chlorobenzoate: Similar structure but lacks the phenoxyacetate backbone.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups.
Properties
CAS No. |
92270-84-3 |
|---|---|
Molecular Formula |
C17H14ClNO6 |
Molecular Weight |
363.7 g/mol |
IUPAC Name |
ethyl 2-[3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate |
InChI |
InChI=1S/C17H14ClNO6/c1-2-24-16(20)10-25-13-7-8-14(15(18)9-13)17(21)11-3-5-12(6-4-11)19(22)23/h3-9H,2,10H2,1H3 |
InChI Key |
OCHNCDOWUVYXSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)

![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)

